molecular formula C9H9FN2O2 B8318218 2-Cyclopropyl-3-fluoro-5-nitroaniline

2-Cyclopropyl-3-fluoro-5-nitroaniline

Cat. No.: B8318218
M. Wt: 196.18 g/mol
InChI Key: ZZOZQNMXRYAAEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-3-fluoro-5-nitroaniline is a useful research compound. Its molecular formula is C9H9FN2O2 and its molecular weight is 196.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9FN2O2

Molecular Weight

196.18 g/mol

IUPAC Name

2-cyclopropyl-3-fluoro-5-nitroaniline

InChI

InChI=1S/C9H9FN2O2/c10-7-3-6(12(13)14)4-8(11)9(7)5-1-2-5/h3-5H,1-2,11H2

InChI Key

ZZOZQNMXRYAAEM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=C(C=C2F)[N+](=O)[O-])N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-3-fluoro-5-nitroaniline (1.6 g, 6.81 mmol, 1 equiv), cyclopropylboronic acid MIDA ester (Aldrich; 4.0 g, 20.43 mmol, 3 equiv), Pd(OAc)2 (238 mg, 1.06 mmol, 0.15 equiv), Cy3P (578 mg, 2.06 mmol, 0.3 equiv) and Cs2CO3 (13.26 g, 40.8 mmol, 6 equiv) in toluene (70 mL) and H2O (14 mL) was de-gassed with N2 for 5 minutes. The mixture was then heated at 100° C. (oil bath temperature) overnight. After allowing to cool to room temperature, the mixture was diluted with EtOAc (100 mL) and H2O (50 mL) and the mixture filtered through Celite. The filter cake was washed with EtOAc (2×50 mL) and the filtrate partitioned. The organic layer was evaporated under vacuum to leave a crude residue which was purified by column chromatography on silica gel using EtOAc/hexanes (1:4) as eluent to give the product (1.2 g, 90%) as a dark yellow solid.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
578 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
13.26 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
238 mg
Type
catalyst
Reaction Step One
Yield
90%

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